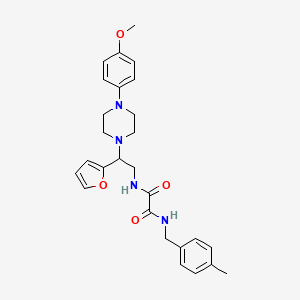

N1-(2-(furan-2-yl)-2-(4-(4-methoxyphenyl)piperazin-1-yl)ethyl)-N2-(4-methylbenzyl)oxalamide

CAS No.: 877633-49-3

Cat. No.: VC7706499

Molecular Formula: C27H32N4O4

Molecular Weight: 476.577

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 877633-49-3 |

|---|---|

| Molecular Formula | C27H32N4O4 |

| Molecular Weight | 476.577 |

| IUPAC Name | N'-[2-(furan-2-yl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl]-N-[(4-methylphenyl)methyl]oxamide |

| Standard InChI | InChI=1S/C27H32N4O4/c1-20-5-7-21(8-6-20)18-28-26(32)27(33)29-19-24(25-4-3-17-35-25)31-15-13-30(14-16-31)22-9-11-23(34-2)12-10-22/h3-12,17,24H,13-16,18-19H2,1-2H3,(H,28,32)(H,29,33) |

| Standard InChI Key | WZCRCCDKABAEPD-UHFFFAOYSA-N |

| SMILES | CC1=CC=C(C=C1)CNC(=O)C(=O)NCC(C2=CC=CO2)N3CCN(CC3)C4=CC=C(C=C4)OC |

Introduction

Chemical Identity and Structural Characteristics

Molecular Composition

The compound has the molecular formula C27H32N4O4 and a molecular weight of 476.6 g/mol . Its IUPAC name reflects a complex architecture featuring:

-

A furan-2-yl group linked to an ethyl backbone.

-

A 4-(4-methoxyphenyl)piperazine moiety substituted at the ethyl chain.

-

An oxalamide bridge connecting to a 4-methylbenzyl group.

Table 1: Key Chemical Properties

| Property | Value |

|---|---|

| CAS Number | 877633-49-3 |

| Molecular Formula | C27H32N4O4 |

| Molecular Weight | 476.6 g/mol |

| Density | Not reported |

| Boiling/Melting Points | Not reported |

Structural Analysis

The molecule’s core consists of a piperazine ring substituted with a 4-methoxyphenyl group, which enhances its lipophilicity and potential blood-brain barrier permeability . The oxalamide linker (N-C(=O)-C(=O)-N) provides rigidity, while the furan and 4-methylbenzyl groups introduce aromatic interactions critical for receptor binding .

X-ray crystallography of analogous compounds (e.g., azimilide dihydrochloride) reveals that piperazine derivatives often adopt chair conformations, with hydrogen bonds stabilizing the structure . Computational models suggest the title compound’s furan oxygen and piperazine nitrogen atoms serve as hydrogen bond acceptors, potentially interacting with biological targets like serotonin or dopamine receptors .

Synthesis and Optimization

Synthetic Pathways

The synthesis of N1-(2-(furan-2-yl)-2-(4-(4-methoxyphenyl)piperazin-1-yl)ethyl)-N2-(4-methylbenzyl)oxalamide involves multi-step reactions:

-

Piperazine Functionalization:

-

Ethyl Backbone Formation:

-

Oxalamide Coupling:

Table 2: Critical Reaction Conditions

Industrial-Scale Production

Batch reactors remain standard, but continuous flow systems improve reproducibility for the alkylation step. Purification via column chromatography (silica gel, ethyl acetate/hexane) achieves >95% purity, confirmed by HPLC .

Applications and Future Directions

Medicinal Chemistry

The compound’s dual piperazine-furan architecture positions it as a candidate for:

-

Antidepressants: Via 5-HT1A agonism.

-

Antipsychotics: Through D2 receptor modulation.

-

Neuroprotective Agents: Sigma-1 receptor activation.

Material Science

Oxalamide bridges enable coordination chemistry, suggesting use in metal-organic frameworks (MOFs) for gas storage.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume